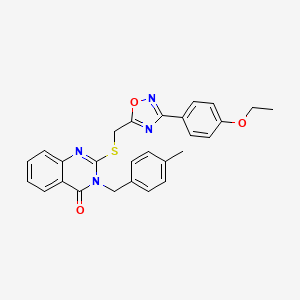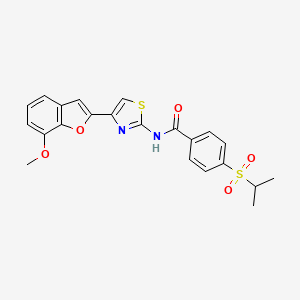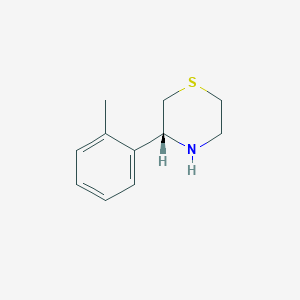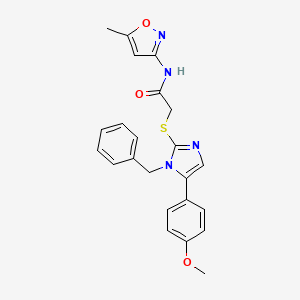![molecular formula C12H14N2O5 B2634396 4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid CAS No. 2248370-76-3](/img/structure/B2634396.png)
4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has various functional groups attached to it, including a cyano group (-CN), a carboxylic acid group (-COOH), and a tert-butyl group (C(CH3)3). These functional groups can significantly influence the compound’s chemical behavior .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a cyclic structure, would add complexity to the molecule’s shape .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the cyano group is susceptible to hydrolysis, potentially forming a carboxylic acid and releasing ammonia. The carboxylic acid group could react with bases to form salts, or with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its molecular structure and the nature of its functional groups. For example, the presence of a carboxylic acid group might make the compound acidic .Safety and Hazards
Future Directions
properties
IUPAC Name |
4-cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-6-8(10(15)16)7(5-13)9(18-6)14-11(17)19-12(2,3)4/h1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAIQLKYJPNLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)NC(=O)OC(C)(C)C)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxy)carbonyl]amino}-4-cyano-2-methylfuran-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2634318.png)
![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)
![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2634320.png)

![Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2634322.png)

![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/no-structure.png)



![2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2634332.png)
![1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2634333.png)

![N-[(4-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2634336.png)